molecular formula C21H16ClN5O3S2 B2688384 N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242996-21-9

N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2688384
CAS No.: 1242996-21-9
M. Wt: 485.96
InChI Key: PCECCNHMUCCOPV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural attributes include:

  • Core: Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine with a ketone group at position 3.
  • Substituents:
    • A furan-2-ylmethyl group at position 4 of the triazolo-pyrimidine ring.
    • A thioether linkage (-S-) at position 1, connecting to an acetamide side chain.
    • The acetamide is substituted with a 2-chloro-4-methylphenyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-12-4-5-15(14(22)9-12)23-17(28)11-32-21-25-24-20-26(10-13-3-2-7-30-13)19(29)18-16(27(20)21)6-8-31-18/h2-9H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCECCNHMUCCOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[2,3-e][1,2,4]triazolo derivatives and subsequent modifications to introduce the furan and chloro groups. The synthetic pathways often utilize standard organic reactions such as nucleophilic substitutions and cyclizations.

Anticancer Activity

Research indicates that compounds containing thieno[2,3-e][1,2,4]triazolo frameworks exhibit significant antiproliferative properties. For instance:

  • Cell Line Studies : A study demonstrated that related thiazolidinone compounds showed moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner. The presence of electron-donating groups on the aromatic rings was crucial for enhancing anticancer properties .
  • Mechanism of Action : The proposed mechanism involves cell cycle arrest and induction of apoptosis in cancer cells. The compound's ability to interact with specific cellular targets may lead to disruption of critical signaling pathways involved in cancer cell survival.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have shown activity against various bacterial strains:

  • Mycobacterium tuberculosis : Some derivatives have been reported to exhibit promising antitubercular activity with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains . This highlights the potential for developing new treatments for drug-resistant tuberculosis.

Case Studies

StudyFindingsReference
Anticancer Activity in LeukemiaCompounds showed dose-dependent inhibition of cell proliferation.
Antitubercular ActivityDerivatives exhibited MIC values indicating strong efficacy against M. tuberculosis strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Moiety : Contributes to the overall electronic properties and can facilitate interactions with nucleophiles.
  • Thieno-Triazole Framework : Essential for biological activity; modifications here can drastically alter potency.

Scientific Research Applications

The compound N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, synthesizing available data and insights from diverse sources.

Structural Characteristics

The molecular formula of the compound is C21H16ClN5O3S2C_{21}H_{16}ClN_{5}O_{3}S_{2}, and it features a unique structural arrangement that includes:

  • Chlorine atom : Enhances biological activity and solubility.
  • Thieno[2,3-e][1,2,4]triazolo core: Imparts significant pharmacological properties.
  • Furan moiety : Known for its role in various biological activities.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that thieno[2,3-e][1,2,4]triazolo derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A notable study demonstrated that related compounds suppressed the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing furan and thieno groups have been reported to exhibit activity against a range of bacterial and fungal pathogens. This property is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes linked to disease pathways. For example, triazole derivatives have been identified as inhibitors of enzymes involved in cancer metabolism and bacterial virulence factors. The inhibition of these enzymes could lead to therapeutic applications in treating infections and malignancies .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the thieno-triazole core : Utilizing cyclization reactions to build the heterocyclic framework.
  • Introduction of the furan moiety : Achieved through electrophilic substitution or coupling reactions.
  • Final acetamide formation : Involves the reaction of the amine with acetic anhydride or acetyl chloride.

These synthetic routes require careful optimization to enhance yield and purity .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

Anticancer Activity

A study involving a related thieno-triazole compound showcased its ability to inhibit tumor growth in xenograft models by disrupting critical signaling pathways associated with cell proliferation .

Antimicrobial Effects

Research has documented significant antimicrobial activity against both Gram-positive and Gram-negative bacteria for compounds sharing structural similarities with this compound .

Comparison with Similar Compounds

Core Heterocyclic Variations

Compound ID/Evidence Core Structure Substituents Key Differences
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine 4-(Furan-2-ylmethyl), 5-oxo, 1-thioacetamide Reference compound
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine 4-Butyl, 5-oxo, 1-thioacetamide (N-(5-chloro-2-methylphenyl)) Butyl vs. furan-2-ylmethyl; phenyl substitution differs (5-chloro-2-methyl vs. 2-chloro-4-methyl).
Thiazolo[4,5-d]pyridazine 7-(Thiophen-2-yl), 4-oxo, acetamide (N-(4-chlorophenyl)) Thiazolo-pyridazine core instead of triazolo-pyrimidine; thiophene substituent.
Pyrimido[4,5-d]pyrimidin-4(1H)-one Varied aryl/aminophenyl substituents Pyrimido-pyrimidinone core lacks sulfur and triazole rings.

Key Observations :

  • Furan-2-ylmethyl (target) vs. alkyl/aryl groups () impacts solubility and receptor binding.

Substituent Variations in Acetamide Side Chains

Compound ID/Evidence Acetamide Substituent Thioether Linkage Biological Implications
Target Compound 2-Chloro-4-methylphenyl Present Enhanced steric bulk and halogen-mediated interactions.
5-Chloro-2-methylphenyl Present Similar chloro-substitution but positional isomerism affects electronic effects.
4-Fluorophenyl Present (triazole-thioether) Fluorine’s electronegativity may improve metabolic stability.
2-Methoxyphenyl (dihydropyridine) Absent (direct sulfur linkage) Methoxy group increases polarity but reduces lipophilicity.

Key Observations :

  • Chloro-substituted phenyl groups (target, ) are common in antimicrobial and kinase-targeting agents.
  • Thioether linkages (target, ) enhance stability compared to direct sulfur bonds ( ).

Pharmacological Activity Trends

  • Antimicrobial Potential: Compounds with thioacetamide moieties (e.g., ) show activity against Gram-positive bacteria and fungi. The target’s furan and chloro-phenyl groups may synergize for similar effects.
  • Kinase Inhibition: Pyrimido-pyrimidinones ( ) and triazolo-pyrimidines (target) are frameworks in kinase inhibitors (e.g., JAK2, EGFR).
  • Metabolic Stability : Fluorine ( ) and methoxy groups ( ) improve pharmacokinetics, but the target lacks these features.

Key Observations :

  • The target’s synthesis likely mirrors and 8 , using nucleophilic substitution for thioether formation.
  • HATU-mediated coupling ( ) is a viable alternative for complex heterocycles.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (PDB ID: 1M17) or bacterial enzymes to predict binding modes .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of compound-target complexes .
  • QSAR Modeling : Corporate electronic (HOMO/LUMO) and steric (LogP) descriptors from Gaussian calculations to optimize lead derivatives .

How to address hygroscopicity or light sensitivity during storage?

Advanced Research Question
Stability Protocols :

  • Storage : Lyophilize the compound and store under argon at -20°C in amber vials .
  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring; observe hydrolysis of the thioacetamide group as a major degradation pathway .
    Mitigation : Formulate as a cyclodextrin inclusion complex to enhance shelf life .

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